Scaffold Validation: Thieno[3,4-c]pyrazole Core Demonstrates Submicromolar KDR Inhibition in a Targeted Kinase Library
The thieno[3,4-c]pyrazole scaffold, which constitutes the core of CAS 392288-45-8, has been validated as a kinase inhibitor pharmacophore. A focused library of 95 thienopyrazole analogs was synthesized and screened against a panel of five kinases (KDR, PLK1, PAK4, CK2, and Akt1), yielding several compounds with submicromolar inhibitory activity against KDR (VEGFR-2) [1]. While no IC₅₀ data were reported specifically for the 5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide compound, the library data establish the scaffold's intrinsic kinase-targeting capability, providing class-level validation for the target compound's intended research applications [2].
| Evidence Dimension | KDR (VEGFR-2) kinase inhibitory activity |
|---|---|
| Target Compound Data | Not individually reported in published screening data |
| Comparator Or Baseline | Thienopyrazole library compounds (n=95): submicromolar KDR inhibitors identified; library averages: MW = 292, clogP = 2.5, polar surface area = 71 Ų |
| Quantified Difference | Scaffold-class activity confirmed (qualitative); individual compound potency not disclosed |
| Conditions | In vitro kinase inhibition assay panel (KDR, PLK1, PAK4, CK2, Akt1); Abbott Laboratories screening platform |
Why This Matters
For procurement, this class-level evidence confirms that the thieno[3,4-c]pyrazole core is a validated kinase inhibitor scaffold, supporting inclusion of CAS 392288-45-8 in screening libraries targeting kinases—though the absence of compound-specific IC₅₀ data means users must independently verify potency for their target of interest.
- [1] Akritopoulou-Zanze I, Darczak D, Sarris KA, et al. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorg Med Chem Lett. 2006;16(1):96-99. View Source
- [2] European Journal of Medicinal Chemistry. Recent advances in bioactive systems containing pyrazole fused with a five-membered heterocycle. 2015. (Citing Akritopoulou-Zanze et al. thienopyrazole kinase inhibitor study.) View Source
